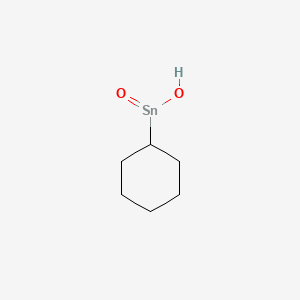

Stannane, cyclohexylhydroxyoxo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

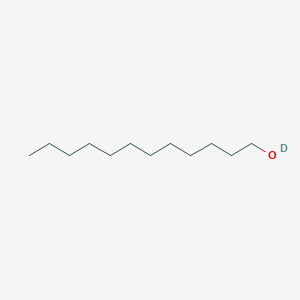

Cyclohexylhydroxyoxostannan ist eine Organozinnverbindung, die ein Zinnatom enthält, das an eine Cyclohexylgruppe, eine Hydroxygruppe und eine Oxogruppe gebunden ist. Organozinnverbindungen sind bekannt für ihre Vielseitigkeit in der organischen Synthese und in industriellen Anwendungen. Die einzigartige Struktur von Cyclohexylhydroxyoxostannan ermöglicht es ihm, an verschiedenen chemischen Reaktionen teilzunehmen, was es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Cyclohexylhydroxyoxostannan kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Cyclohexylmagnesiumbromid mit Zinn(IV)-chlorid, gefolgt von einer Hydrolyse, um die Hydroxy- und Oxogruppen einzuführen. Die Reaktionsbedingungen erfordern typischerweise eine inerte Atmosphäre, wie z. B. Stickstoff oder Argon, um eine Oxidation der Zinnverbindung zu verhindern.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Cyclohexylhydroxyoxostannan oft großtechnische Reaktionen unter Verwendung ähnlicher Synthesewege. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen gewährleistet eine gleichbleibende Produktqualität und hohe Ausbeute. Die industrielle Produktion legt auch Wert auf Sicherheitsmaßnahmen im Umgang mit der potenziellen Toxizität von Organozinnverbindungen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Stannane, cyclohexylhydroxyoxo- can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with tin(IV) chloride, followed by hydrolysis to introduce the hydroxy and oxo groups. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound.

Industrial Production Methods

In industrial settings, the production of stannane, cyclohexylhydroxyoxo- often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. Industrial production also emphasizes safety measures to handle the potentially toxic nature of organotin compounds.

Analyse Chemischer Reaktionen

Reaktionstypen

Cyclohexylhydroxyoxostannan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann zu einer Carbonylverbindung oxidiert werden.

Reduktion: Die Oxogruppe kann unter bestimmten Bedingungen zu einer Hydroxygruppe reduziert werden.

Substitution: Das Zinnatom kann an Substitutionsreaktionen mit Halogeniden oder anderen Nukleophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chrom(VI)-oxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Halogenide wie Brom oder Chlor können in Gegenwart eines Katalysators mit dem Zinnatom reagieren.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die Oxidation der Hydroxygruppe zu einem Keton, während die Reduktion der Oxogruppe zu einem sekundären Alkohol führt.

Wissenschaftliche Forschungsanwendungen

Cyclohexylhydroxyoxostannan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Kohlenstoff-Zinn-Bindungen.

Biologie: Organozinnverbindungen wurden auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Die Forschung läuft, um die Verwendung von Cyclohexylhydroxyoxostannan in der Arzneimittelentwicklung und in Drug-Delivery-Systemen zu erforschen.

Industrie: Es wird aufgrund seiner Fähigkeit, verschiedene chemische Reaktionen zu katalysieren, bei der Herstellung von Polymeren, Beschichtungen und anderen Materialien eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den Cyclohexylhydroxyoxostannan seine Wirkung entfaltet, beinhaltet die Bildung reaktiver Zwischenprodukte. Das Zinnatom kann Koordinationskomplexe mit anderen Molekülen bilden, wodurch verschiedene chemische Umwandlungen ermöglicht werden. Die Hydroxy- und Oxogruppen spielen ebenfalls eine Rolle in der Reaktivität der Verbindung, wodurch sie an Redoxreaktionen und nukleophilen Substitutionen teilnehmen kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tributylzinnhydrid: Bekannt für seine Verwendung in Radikalreaktionen und als Reduktionsmittel.

Triphenylzinnchlorid: Wird in der organischen Synthese und als Biozid verwendet.

Dibutylzinnoxid: Wird bei der Herstellung von Polyurethanen und als Katalysator eingesetzt.

Einzigartigkeit

Cyclohexylhydroxyoxostannan ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die es ihm ermöglichen, an einer größeren Bandbreite chemischer Reaktionen teilzunehmen als andere Organozinnverbindungen. Seine Struktur bietet ein Gleichgewicht zwischen Reaktivität und Stabilität, was es zu einem vielseitigen Reagenz sowohl im Labor als auch in der Industrie macht.

Eigenschaften

CAS-Nummer |

22771-18-2 |

|---|---|

Molekularformel |

C6H12O2Sn |

Molekulargewicht |

234.87 g/mol |

IUPAC-Name |

cyclohexyl-hydroxy-oxotin |

InChI |

InChI=1S/C6H11.H2O.O.Sn/c1-2-4-6-5-3-1;;;/h1H,2-6H2;1H2;;/q;;;+1/p-1 |

InChI-Schlüssel |

LBRGAPKPFGAPFU-UHFFFAOYSA-M |

Kanonische SMILES |

C1CCC(CC1)[Sn](=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)

![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)

![(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one](/img/structure/B12294925.png)

![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)

![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)

![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)

![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)

![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)

![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)

![6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one](/img/structure/B12294974.png)